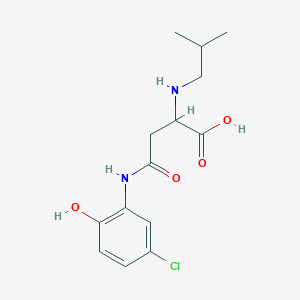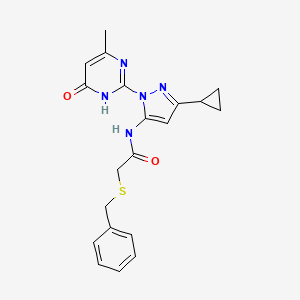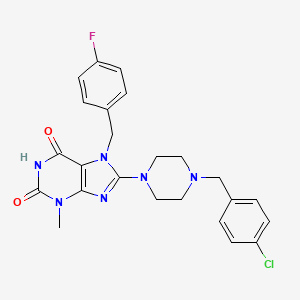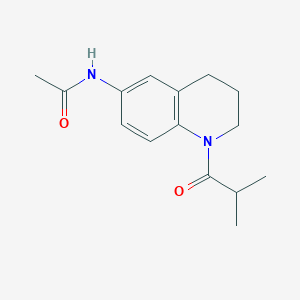![molecular formula C16H14ClN3O4S B2995837 5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide CAS No. 328027-80-1](/img/structure/B2995837.png)
5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzothiazole ring (based on the “benzo[d]thiazol” part of the name) which is a type of heterocyclic aromatic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecule likely contains a benzothiazole ring, which is a type of heterocyclic aromatic compound. This ring structure is likely fused with a tetrahydro ring, based on the “tetrahydro” part of the name .Scientific Research Applications
Hypoxia-selective Antitumor Agents
Research on similar compounds has been conducted in the development of hypoxia-selective cytotoxins (HSCs), which are designed to be more toxic to cancer cells in hypoxic conditions than in normoxic conditions. For example, derivatives of dinitrobenzamide have shown promising results as HSCs, with certain regioisomers demonstrating excellent hypoxic selectivities against cancer cells. These studies highlight the potential of nitrobenzamide derivatives in cancer treatment, particularly in targeting hypoxic tumor microenvironments, which are common in solid tumors and are associated with resistance to chemotherapy and radiotherapy (Palmer et al., 1996).
Crystal Engineering
Another area of interest is crystal engineering, where compounds with similar structural features, such as nitrobenzamide derivatives, are used to create molecular tapes via hydrogen bonds and halogen bonds. This approach is utilized to design materials with specific crystal structures and properties. For instance, the crystal structure analysis of nitrobenzamide compounds has provided insights into the role of hydrogen and halogen bonding in crystal packing, which can be essential for the development of new materials with desired physical and chemical properties (Saha et al., 2005).
Reductive Chemistry in Drug Development
The reductive chemistry of nitrobenzamide derivatives, such as the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied for its potential in drug development. These compounds undergo enzymatic reduction in hypoxic conditions, leading to cytotoxic products that can selectively kill hypoxic tumor cells. Understanding the reduction chemistry of these compounds is crucial for developing new anticancer therapies that target hypoxic cells with high specificity (Palmer et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-16(2)6-10-13(12(21)7-16)25-15(18-10)19-14(22)9-5-8(17)3-4-11(9)20(23)24/h3-5H,6-7H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDASYIKMVOQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)


![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2995768.png)
![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)

![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)
